Chemical structure and physical properties of 4-(2-Methoxyethoxy)benzoyl chloride
Chemical structure and physical properties of 4-(2-Methoxyethoxy)benzoyl chloride
An In-Depth Technical Guide to 4-(2-Methoxyethoxy)benzoyl chloride: Synthesis, Properties, and Applications
Introduction
4-(2-Methoxyethoxy)benzoyl chloride is a specialized acyl chloride, a class of organic compounds characterized by the -COCl functional group. As a bifunctional molecule, it incorporates both a highly reactive acyl chloride moiety and a flexible, hydrophilic methoxyethoxy side chain. This unique combination makes it a valuable intermediate in advanced organic synthesis. The acyl chloride group serves as an efficient acylating agent, enabling the formation of esters, amides, and ketones, while the methoxyethoxy group can enhance the solubility of resulting molecules in various solvents, a crucial property in pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, reactivity, and potential applications for researchers and professionals in drug development and chemical synthesis.
Section 1: Chemical Structure and Identification
The molecular structure consists of a benzene ring substituted at the 1 and 4 positions with a benzoyl chloride group and a 2-methoxyethoxy group, respectively.
Caption: Chemical structure of 4-(2-Methoxyethoxy)benzoyl chloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(2-Methoxyethoxy)benzoyl chloride |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.64 g/mol |
| Precursor CAS No. | 27890-92-2 (for 4-(2-Methoxyethoxy)benzoic acid)[1] |
Section 2: Physicochemical Properties
The physical properties of 4-(2-Methoxyethoxy)benzoyl chloride are largely dictated by its acyl chloride functional group and the ether side chain. Direct experimental data is not widely published; therefore, the following properties are based on analogous compounds like 4-methoxybenzoyl chloride and general chemical principles.
Table 2: Estimated Physicochemical Properties
| Property | Value | Source/Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to other benzoyl chlorides[2][3] |
| Odor | Pungent, acrid | Characteristic of acyl chlorides[3] |
| Boiling Point | > 280 °C (estimated) | Higher than 4-methoxybenzoyl chloride (262-263 °C) due to increased molecular weight[2] |
| Melting Point | < 25 °C (estimated) | The flexible ether chain may lower the melting point compared to 4-methoxybenzoyl chloride (22 °C) |
| Density | ~1.2 g/cm³ (estimated) | Similar to 4-methoxybenzoyl chloride (1.26 g/mL) |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, ether, toluene). Reacts with protic solvents (water, alcohols). | General reactivity of acyl chlorides[3][4] |
| Stability | Moisture-sensitive; reacts violently with water. Stable under anhydrous, inert conditions. | Acyl chlorides are highly susceptible to hydrolysis[3][5][6] |
Section 3: Synthesis and Mechanism
The most direct and industrially scalable method for the preparation of 4-(2-Methoxyethoxy)benzoyl chloride is the reaction of its parent carboxylic acid, 4-(2-Methoxyethoxy)benzoic acid, with thionyl chloride (SOCl₂).
Principle and Causality
The conversion of a carboxylic acid to an acyl chloride is a crucial transformation in organic synthesis because it activates the carbonyl group for nucleophilic acyl substitution.[7][8] The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Thionyl chloride converts this -OH group into a highly reactive chlorosulfite intermediate, which is an excellent leaving group.[8][9] The subsequent nucleophilic attack by a chloride ion (Cl⁻) on the carbonyl carbon proceeds readily, yielding the acyl chloride and releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.[7][10]
Reaction Mechanism
The mechanism involves a two-stage process:
-
Formation of the Chlorosulfite Intermediate: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. A proton transfer and loss of a chloride ion result in the formation of a protonated acyl chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: The chloride ion released in the first step acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling the stable leaving group, which fragments into sulfur dioxide and another chloride ion.[9][10][11]
Caption: General workflow for the synthesis of 4-(2-Methoxyethoxy)benzoyl chloride.
Experimental Protocol
Objective: To synthesize 4-(2-Methoxyethoxy)benzoyl chloride from 4-(2-Methoxyethoxy)benzoic acid.
Materials:
-
4-(2-Methoxyethoxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Toluene (or Dichloromethane)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2-Methoxyethoxy)benzoic acid (1.0 eq). Add anhydrous toluene to create a slurry.
-
Reagent Addition: To the stirred slurry, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. Add a catalytic amount of anhydrous DMF (1-2 drops). Causality: DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent.
-
Reaction: Fit the flask with a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts). Heat the reaction mixture to reflux (or stir at a moderately elevated temperature, e.g., 60-70 °C) and monitor the reaction progress (e.g., by observing the dissolution of the solid starting material and the cessation of gas evolution). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Trustworthiness: Complete removal of SOCl₂ is critical as it can co-distill with the product.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure 4-(2-Methoxyethoxy)benzoyl chloride as a colorless or pale yellow liquid.
Section 4: Chemical Reactivity and Handling
4-(2-Methoxyethoxy)benzoyl chloride is a classic acylating agent. Its reactivity is dominated by the electrophilic carbonyl carbon.
-
Hydrolysis: It reacts violently and exothermically with water and other protic solvents to hydrolyze back to the parent carboxylic acid and generate HCl.[2][4][5] This necessitates handling under strictly anhydrous conditions.
-
Acylation of Nucleophiles: It readily reacts with a wide range of nucleophiles in nucleophilic acyl substitution reactions:
-
Alcohols: Reacts to form esters.
-
Amines: Reacts to form amides. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Carboxylates: Reacts with carboxylate salts to form carboxylic anhydrides.
-
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form ketones.
Handling and Safety:
-
Corrosivity: 4-(2-Methoxyethoxy)benzoyl chloride is corrosive and can cause severe skin burns and eye damage.[5][6]
-
Inhalation: Vapors are lachrymatory (cause tears) and can severely irritate the respiratory system.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Avoid contact with moisture, strong bases, and oxidizing agents.[3][6]
Section 5: Applications in Research and Development
As a versatile chemical intermediate, 4-(2-Methoxyethoxy)benzoyl chloride is a valuable building block for synthesizing more complex molecules.
-
Pharmaceutical Synthesis: Acyl chlorides are fundamental reagents in the synthesis of active pharmaceutical ingredients (APIs).[12][13] The 4-(2-methoxyethoxy)benzoyl moiety can be introduced into a target molecule to modulate its properties. The ether chain can improve pharmacokinetic properties such as solubility and cell permeability.
-
Agrochemicals: Similar structures are used in the production of modern pesticides and herbicides.[12][14]
-
Specialty Chemicals and Materials Science: This reagent can be used to synthesize dyes, polymers, and other specialty materials. The methoxyethoxy group can be used to tune the physical properties of these materials.[12] For example, benzoyl chlorides are used to modify surfaces, such as indium tin oxide (ITO) in the fabrication of organic light-emitting diodes (OLEDs).
Section 6: Spectroscopic Characterization (Predicted)
Accurate characterization is essential for verifying the identity and purity of the synthesized product. The following data are predicted based on the known spectral properties of analogous structures.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value | Rationale |
| ¹H NMR | Aromatic Protons (AA'BB' system) | δ ≈ 8.0 ppm (d, 2H), δ ≈ 7.0 ppm (d, 2H) | Protons ortho to the electron-withdrawing COCl group are downfield; protons ortho to the electron-donating ether group are upfield.[15] |
| Methylene Protons (-O-CH₂ -CH₂-) | δ ≈ 4.2 ppm (t, 2H) | Methylene group adjacent to the aromatic oxygen. | |
| Methylene Protons (-CH₂-CH₂ -O-) | δ ≈ 3.8 ppm (t, 2H) | Methylene group adjacent to the methoxy oxygen. | |
| Methyl Protons (-O-CH₃ ) | δ ≈ 3.4 ppm (s, 3H) | Terminal methyl group of the ether chain. | |
| ¹³C NMR | Carbonyl Carbon (C =O) | δ ≈ 168 ppm | Typical range for an acyl chloride carbonyl carbon.[16][17] |
| Aromatic Carbons | δ ≈ 164 ppm (C-O), 132 ppm (C-H), 125 ppm (C-COCl), 115 ppm (C-H) | Chemical shifts are influenced by the electronic effects of the substituents. | |
| Aliphatic Carbons | δ ≈ 71, 69, 59 ppm | Resonances for the -O-CH₂-, -CH₂-O-, and -O-CH₃ carbons, respectively. | |
| IR Spectroscopy | C=O Stretch (Acyl Chloride) | ν ≈ 1770-1810 cm⁻¹ (strong, sharp) | The C=O stretch of an acyl chloride is at a significantly higher wavenumber than that of a carboxylic acid or ester due to the inductive effect of the chlorine atom.[17] |
| C-O Stretch (Aryl & Alkyl Ether) | ν ≈ 1250 cm⁻¹ & 1120 cm⁻¹ (strong) | Characteristic stretches for the aryl-O and alkyl-O bonds. |
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link][7]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link][9]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link][11]
-
Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link][8]
-
PubChem. 4-[[(2-Methoxybenzoyl)amino]sulfonyl]benzoyl chloride. [Link]
-
Leonard, M. S. (2013, December 9). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link][10]
-
NIST. Benzoyl chloride, 4-methoxy-. NIST WebBook. [Link]
-
ChemBK. Benzoyl chloride, 4-[[(2-methoxybenzoyl)amino]sulfonyl]-. [Link]
-
Bromchem Laboratories. 4 Methoxybenzoyl Chloride. [Link][12]
-
Safety Data Sheet. 4-methoxy benzoyl chloride cas no 100-07-2. [Link][5]
-
NextSDS. 4-(2-CHLORO-BENZYLOXY)-3-METHOXY-BENZOYL CHLORIDE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 4-Methoxybenzyl Chloride in Modern Pharmaceutical Development. [Link][13]
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. [Link]
-
PubChem. 4-Chloro-1-(2-methoxyethoxymethyl)-2-methylbenzene. [Link]
-
PubChem. 4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride. [Link]
-
ResearchGate. 1 H and 13 C NMR spectrum of 4CH 2 Cl. [Link][16]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
TCI (Shanghai) Development Co., Ltd. 4-Methoxybenzoyl Chloride. [Link]
-
PubChem. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-. [Link]
-
PubChem. 4-(Chloromethyl)benzoyl chloride. [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. bromchemlaboratories.in [bromchemlaboratories.in]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Methoxybenzoyl chloride(100-07-2) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
